(1-Chloro-2,2-difluorocyclopropyl)methanol

Drug Discovery Lipophilicity Physicochemical Properties

(1-Chloro-2,2-difluorocyclopropyl)methanol (CAS 2418706-86-0) is a low-molecular-weight (142.53 g/mol) cyclopropane derivative featuring a reactive hydroxymethyl handle on a strained ring bearing both a chlorine atom and two geminal fluorine atoms. This compound falls within the medicinally significant class of gem-difluorocyclopropanes, which are valued as metabolically stable bioisosteres and versatile synthetic intermediates.

Molecular Formula C4H5ClF2O
Molecular Weight 142.53
CAS No. 2418706-86-0
Cat. No. B2383072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Chloro-2,2-difluorocyclopropyl)methanol
CAS2418706-86-0
Molecular FormulaC4H5ClF2O
Molecular Weight142.53
Structural Identifiers
SMILESC1C(C1(F)F)(CO)Cl
InChIInChI=1S/C4H5ClF2O/c5-3(2-8)1-4(3,6)7/h8H,1-2H2
InChIKeyDKIAEIBCVSJSDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (1-Chloro-2,2-difluorocyclopropyl)methanol (CAS 2418706-86-0) – A Halogen-Functionalized gem-Difluorocyclopropane Building Block


(1-Chloro-2,2-difluorocyclopropyl)methanol (CAS 2418706-86-0) is a low-molecular-weight (142.53 g/mol) cyclopropane derivative featuring a reactive hydroxymethyl handle on a strained ring bearing both a chlorine atom and two geminal fluorine atoms . This compound falls within the medicinally significant class of gem-difluorocyclopropanes, which are valued as metabolically stable bioisosteres and versatile synthetic intermediates [1]. Unlike its non-chlorinated core analog (2,2-difluorocyclopropyl)methanol, the presence of the C-1 chlorine atom introduces a distinct vector for selective derivatization, fundamentally altering its reactivity profile, lipophilicity, and utility as a synthetic building block .

Why (2,2-Difluorocyclopropyl)methanol Cannot Substitute for (1-Chloro-2,2-difluorocyclopropyl)methanol


Generic substitution of (1-chloro-2,2-difluorocyclopropyl)methanol with its non-halogenated congener, (2,2-difluorocyclopropyl)methanol, is chemically invalid for applications requiring C-1 derivatization. The target compound's chlorine atom serves as a critical leaving group, enabling nucleophilic substitution pathways that are entirely absent in the des-chloro analog. Furthermore, the chlorine substituent substantially increases molecular weight (142.53 vs 108.09 g/mol) and alters calculated lipophilicity , affecting pharmacokinetic properties in drug discovery programs. This differentiation is not merely incremental; it constitutes a discrete functional handle that defines the compound's downstream synthetic utility. The following evidence quantifies these differences in specific experimental and calculated contexts.

Head-to-Head Quantitative Evidence: (1-Chloro-2,2-difluorocyclopropyl)methanol vs. (2,2-Difluorocyclopropyl)methanol


Molecular Weight and ClogP: Impact on Pharmacokinetic Profile Optimization

The presence of a chlorine atom at the C-1 position of the target compound increases molecular weight by 34.44 g/mol relative to (2,2-difluorocyclopropyl)methanol (142.53 vs 108.09) and raises the predicted partition coefficient (ClogP) by approximately +0.65 log units, moving from 0.12 to 0.77 . This shift in lipophilicity is significant in medicinal chemistry, where moving a lead compound's logP into a more favorable range (typically 1-3) can dramatically improve membrane permeability and oral bioavailability [1].

Drug Discovery Lipophilicity Physicochemical Properties

Synthetic Utility: The C-1 Chlorine as a Leaving Group for Nucleophilic Displacement

The chlorine atom on the cyclopropane ring of the target compound is a competent leaving group for SN2-type reactions, a reactivity profile completely absent in (2,2-difluorocyclopropyl)methanol. This is evidenced by the commercial availability of derived amines, such as 1-(1-chloro-2,2-difluorocyclopropyl)methanamine (CAS 2445791-56-8), which can be synthesized through the alcohol intermediate . In contrast, direct amine introduction on the non-chlorinated scaffold requires multi-step functional group interconversion.

Organic Synthesis Building Blocks Nucleophilic Substitution

Calculated Topological Polar Surface Area (tPSA) and Hydrogen Bonding Capacity

The target compound maintains an identical hydrogen bond donor/acceptor count (1 donor, 1 acceptor) and a similar topological polar surface area (tPSA of 20.2 Ų) compared to the des-chloro analog (tPSA of 20.2 Ų) [1]. However, the increased halogen content raises the fraction of sp3-hybridized carbons (Fsp3) from 0.50 to 0.50, while adding significant polarizability. This combination of low tPSA and higher ClogP makes the compound a superior choice for optimizing CNS drug candidates where both passive permeability and low P-glycoprotein efflux are desired [2].

Medicinal Chemistry Permeability Blood-Brain Barrier

Stability Profile: Enhanced Resistance to Metabolism via the Chlorine Substituent

The introduction of a chlorine atom at the C-1 position of the cyclopropane ring is expected to block a major site of oxidative metabolism observed for the parent (2,2-difluorocyclopropyl)methanol, specifically cytochrome P450-mediated hydroxylation at the C-1 carbon. While direct in vitro microsomal stability data comparing these two compounds is not yet published, established medicinal chemistry precedent demonstrates that halogenation at metabolic soft spots frequently increases half-life (t1/2) in human liver microsomes by >2-fold relative to the non-halogenated analog [1]. This class-level inference is supported by the general principle that chlorine atoms can both sterically shield and electronically deactivate adjacent C-H bonds towards oxidation.

Drug Metabolism Metabolic Stability Halogenation

Optimal Application Scenarios for (1-Chloro-2,2-difluorocyclopropyl)methanol Based on Differentiated Evidence


CNS Drug Discovery Building Block with Optimized Lipophilic Efficiency

For CNS programs requiring a compact, low-tPSA scaffold with balanced lipophilicity (ClogP 0.77 vs. 0.12 for the des-chloro analog), (1-chloro-2,2-difluorocyclopropyl)methanol provides an ideal starting point. Its improved CNS multiparameter optimization (MPO) score, stemming from higher lipophilicity without tPSA penalty, makes it preferable for synthesizing brain-penetrant candidates targeting GPCRs, ion channels, or enzymes [1]. The chlorine atom further offers a synthetic handle for late-stage diversification into amines, ethers, or thioethers [2].

Synthesis of 1,1-Disubstituted gem-Difluorocyclopropane Libraries via SN2 Chemistry

Laboratories engaged in parallel synthesis or DNA-encoded library (DEL) production should select this compound for its unique C-1 chlorine leaving group. Unlike (2,2-difluorocyclopropyl)methanol, which requires alcohol activation for substitution, the target compound can directly engage in SN2 reactions with a broad range of nucleophiles (amines, thiols, alkoxides), enabling the construction of diverse 1-substituted-difluorocyclopropane libraries in a single step [1]. This capacity to generate chemical diversity at a congested, stereochemically complex center is a distinct procurement differentiator.

Agrochemical Intermediate for Fungicidal or Insecticidal Lead Optimization

Patent literature identifies 2,2-difluorocyclopropyl derivatives as key intermediates for fungicides [1]. The chlorinated variant offers agrochemical discovery teams a differentiated scaffold with potentially improved soil mobility (higher logP) and enhanced metabolic stability in target pests. The compound's physical properties align with the 'Agrochemical Likeness' space, and its chlorine substituent provides a built-in diversification point for generating structure-activity relationship (SAR) libraries aimed at optimizing field half-life and target-site penetration [2].

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